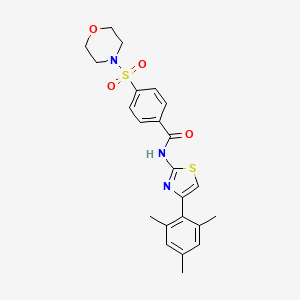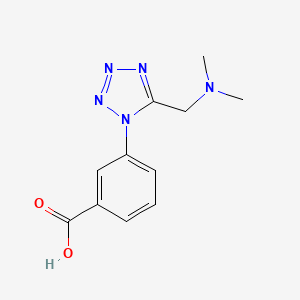![molecular formula C14H13FN2OS B2833098 2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 1259157-13-5](/img/structure/B2833098.png)
2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include increased stability and reactivity due to the presence of the fluorine atom. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of fluorinating agents like Selectfluor® and the optimization of reaction conditions to achieve high yields and purity are critical. The production process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups
科学研究应用
2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
作用机制
The mechanism of action of 2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The thiophene and pyrrolidine moieties may also contribute to the compound’s overall biological activity by interacting with different molecular targets.
相似化合物的比较
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar chemical properties but different applications .
Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities and applications in materials science .
Uniqueness
2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine is unique due to the combination of the fluorinated pyridine ring and the thiophene-pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(2-fluoropyridin-4-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-13-8-10(3-5-16-13)14(18)17-6-1-2-12(17)11-4-7-19-9-11/h3-5,7-9,12H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWORFIZOPSOBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2833016.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2833018.png)

![N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2833020.png)
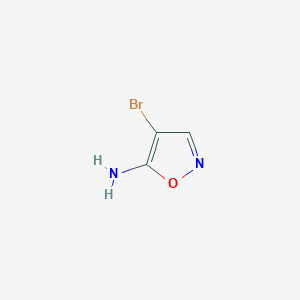
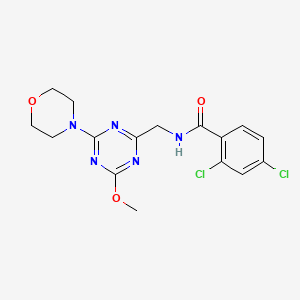
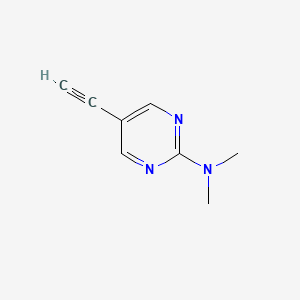
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2833027.png)
![Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2833028.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)
